![molecular formula C11H12O B2722123 2-(Bicyclo[1.1.1]pentan-1-yl)phenol CAS No. 1402004-35-6](/img/structure/B2722123.png)
2-(Bicyclo[1.1.1]pentan-1-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bicyclo[1.1.1]pentan-1-yl)phenol is a unique organic compound characterized by the presence of a bicyclo[1.1.1]pentane moiety attached to a phenol group.
作用機序
Target of Action
It’s known that bicyclo[111]pentane (BCP) derivatives, which include 2-(Bicyclo[111]pentan-1-yl)phenol, have been extensively used in drug discovery as valuable bioisosteres for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes .
Mode of Action
It’s known that bcp derivatives add three-dimensional character and saturation to compounds . This could potentially influence the interaction of 2-(Bicyclo[1.1.1]pentan-1-yl)phenol with its targets.
Biochemical Pathways
It’s known that bcp derivatives have been used in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, fret sensors, and metal–organic frameworks . This suggests that this compound could potentially affect a wide range of biochemical pathways.
Pharmacokinetics
It’s known that increasing the fraction of sp3-hybridised carbon atoms in a drug molecule, which is a characteristic of bcp derivatives, has been found to make a lead oral drug compound “more developable” and correlates positively with clinical success .
Result of Action
It’s known that bcp derivatives have been documented to increase or equal solubility, potency, and metabolic stability of lead compounds .
Action Environment
It’s known that bcp derivatives have been used in a wide range of applications, suggesting that they may be stable and effective in various environments .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bicyclo[1.1.1]pentan-1-yl)phenol typically involves the functionalization of bicyclo[1.1.1]pentane derivatives. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butanes, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, allowing for the installation of various substituents at the bridgehead positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are often proprietary and may vary depending on the manufacturer .
化学反応の分析
Types of Reactions: 2-(Bicyclo[1.1.1]pentan-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
科学的研究の応用
2-(Bicyclo[1.1.1]pentan-1-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Industry: Utilized in materials science for creating molecular rods, rotors, and supramolecular linker units.
類似化合物との比較
Bicyclo[1.1.1]pentane derivatives: These compounds share the bicyclo[1.1.1]pentane core but differ in their substituents.
Cubanes: Another class of compounds with a similar three-dimensional structure.
Higher bicycloalkanes: Compounds with larger bicyclic frameworks.
Uniqueness: 2-(Bicyclo[1.1.1]pentan-1-yl)phenol is unique due to its combination of the bicyclo[1.1.1]pentane moiety and the phenol group. This combination provides distinct chemical and physical properties, making it valuable in various applications, particularly in drug design and materials science .
特性
IUPAC Name |
2-(1-bicyclo[1.1.1]pentanyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-10-4-2-1-3-9(10)11-5-8(6-11)7-11/h1-4,8,12H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQMESVUGPOOLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1402004-35-6 |
Source


|
| Record name | 2-(Bicyclo[1.1.1]pentan-1-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
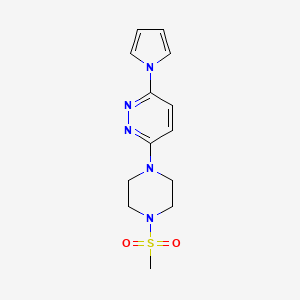
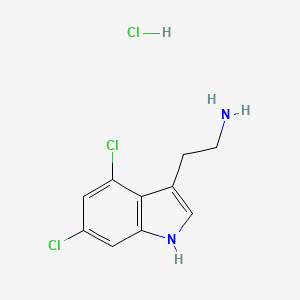
![Lithium(1+) ion pyrazolo[1,5-a]pyridine-7-sulfinate](/img/structure/B2722045.png)
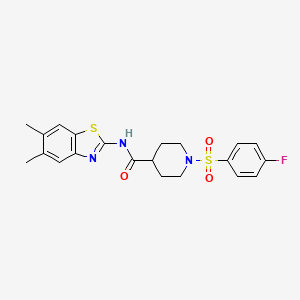
![6-[2-(2,3-Dimethylanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2722047.png)
![3,4,5-triethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2722049.png)
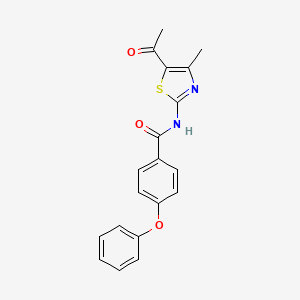

![2,6-difluoro-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzene-1-sulfonamide](/img/structure/B2722056.png)
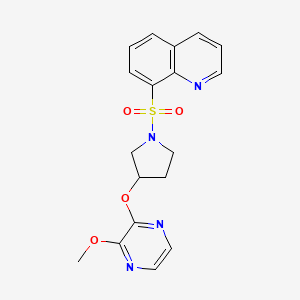
![N-methyl-6-oxo-1-(propan-2-yl)-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2722059.png)
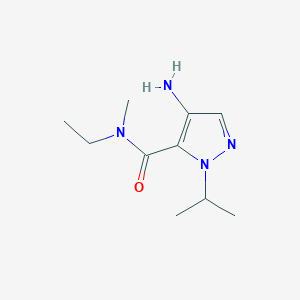
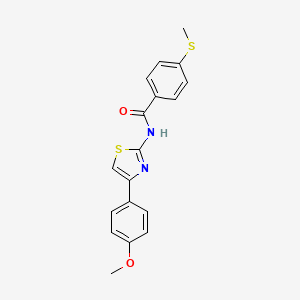
![2-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2722063.png)
